3-Decanol
Description
Structure
3D Structure
Properties
IUPAC Name |
decan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-5-6-7-8-9-10(11)4-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEQLCZWZXUUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862695 | |
| Record name | 3-Decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a floral odour | |
| Record name | 3-Decanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9654 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | 3-Decanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/401/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water | |
| Record name | 3-Decanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/401/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.826-0.832 | |
| Record name | 3-Decanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/401/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1565-81-7 | |
| Record name | 3-Decanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1565-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Decanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001565817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Decanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Decanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-DECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTY84QBP4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Palladium-Catalyzed Hydrogenation
3-Decanone is reduced to 3-decanol using palladium-based catalysts under hydrogen atmospheres. Pd/C (5 wt%) exhibits superior activity, achieving 94% yield at 80°C and 20 bar H₂. The reaction follows a Langmuir-Hinshelwood mechanism, where hydrogen dissociates on the Pd surface before attacking the carbonyl group.
Table 2: Hydrogenation of 3-Decanone Over Heterogeneous Catalysts
| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Pd/C | 20 | 80 | 94 | 98 |
| Raney Ni | 30 | 100 | 78 | 85 |
| Pt/Al₂O₃ | 15 | 70 | 82 | 91 |
Ligand-Modified Homogeneous Catalysts
Chiral ligands such as BINAP enhance enantioselectivity in asymmetric hydrogenation. Using [Ru(BINAP)(cymene)]Cl₂, this compound is synthesized with 89% enantiomeric excess (ee) at 50°C. This method is critical for pharmaceutical applications requiring stereochemical purity.
Hydrodeoxygenation of Keto Intermediates in Multistep Synthesis
Tandem Benzoin Condensation and Hydrodeoxygenation
Furfural-derived intermediates are transformed into long-chain alcohols via a two-step process. Following benzoin condensation to form furoin, hydrodeoxygenation with Sc(OTf)₃ and Pd/C in acetic acid yields decanol derivatives. While this method primarily produces 1-decanol acetate, modifying the catalyst system (e.g., substituting Sc(OTf)₃ with H₃PO₄) shifts selectivity toward secondary alcohols like this compound (62% yield).
Table 3: Hydrodeoxygenation Parameters for Secondary Alcohol Synthesis
| Acid Catalyst | Pd Loading (%) | This compound Yield (%) | Byproducts (%) |
|---|---|---|---|
| H₃PO₄ | 5 | 62 | 15 |
| H₂SO₄ | 5 | 48 | 22 |
| Sc(OTf)₃ | 5 | 34 | 18 |
Comparative Analysis of Synthesis Methods
Table 4: Economic and Environmental Metrics Across Methods
| Method | Cost ($/kg) | Carbon Footprint (kg CO₂/kg) | Energy Demand (MJ/kg) |
|---|---|---|---|
| Biocatalytic | 120 | 2.1 | 85 |
| Catalytic Hydrogenation | 95 | 3.8 | 110 |
| Hydrodeoxygenation | 140 | 4.5 | 150 |
Biocatalytic routes offer sustainability advantages, while hydrogenation balances cost and efficiency. Industrial-scale production favors Pd/C hydrogenation due to existing infrastructure, though biocatalysis is gaining traction in green chemistry initiatives .
Chemical Reactions Analysis
Types of Reactions: 3-Decanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction of this compound is less common but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Decanone
Reduction: No significant reduction products are typically formed.
Substitution: Alkyl chlorides and other substituted derivatives.
Scientific Research Applications
Industrial Applications
Surfactants and Emulsifiers
3-Decanol is utilized as a surfactant in various formulations due to its ability to reduce surface tension. Its properties make it suitable for use in cleaning products, personal care items, and emulsifiers in food processing.
Fragrance and Flavoring Agent
Due to its pleasant odor, this compound is used in the fragrance industry. It serves as a flavoring agent in food products, enhancing sensory attributes without imparting undesirable flavors .
Biological and Pharmaceutical Applications
Biochemical Research
this compound serves as a metabolite in Arabidopsis thaliana, contributing to studies related to plant metabolism and signaling pathways. Its role in plant biology provides insights into metabolic processes that can be exploited for agricultural advancements .
Drug Formulation
In pharmaceutical research, this compound has been explored as a potential component in drug formulations due to its solvent properties and ability to enhance bioavailability of certain compounds. Studies indicate that fatty alcohols like this compound can improve the solubility of hydrophobic drugs .
Environmental Applications
Pesticide Formulations
Recent evaluations have identified this compound derivatives as potential active substances in pesticide formulations. For instance, (3E)-dec-3-en-2-one, a compound related to this compound, has been assessed for its efficacy as a sprouting inhibitor in stored potatoes. This application underscores the compound's utility in post-harvest management .
Case Study 1: Use in Pesticide Formulation
A study evaluated the use of (3E)-dec-3-en-2-one as a sprouting inhibitor for potatoes stored under controlled conditions. The results indicated significant effectiveness in controlling sprouting, suggesting that derivatives of this compound could be beneficial in agricultural practices .
Case Study 2: Solubility Enhancement in Drug Delivery
Research conducted on the formulation of poorly soluble drugs demonstrated that incorporating this compound improved the solubility and bioavailability of these compounds. This study highlighted the importance of fatty alcohols in pharmaceutical applications, particularly for enhancing drug delivery systems .
Mechanism of Action
The primary mechanism of action of 3-Decanol, particularly its antifungal activity, involves its ability to disrupt the native membrane-associated function of integral proteins. As a nonionic surfactant, this compound increases plasma membrane fluidity, leading to the inhibition of glucose-induced acidification by inhibiting the plasma membrane H±ATPase . This disruption of membrane function ultimately results in the inhibition of fungal growth.
Comparison with Similar Compounds
Key Properties:
- Physical State : Liquid at room temperature .
- Melting Point : -7.5°C .
- Boiling Point : 98–99°C at 11 mmHg .
- Density : 0.83 g/cm³ .
- Flash Point : 99°C .
- Refractive Index : 1.4345 .
3-Decanol is recognized as safe for use in food flavoring by the Flavor and Extract Manufacturers Association (FEMA) under code 3605, with specified usage limits in products like candies, beverages, and dairy . It is also utilized in analytical chemistry as an internal standard for gas chromatography (GC) and solid-phase microextraction (SPME) .
Comparison with Similar Compounds
Structural Isomers: 1-Decanol and 2-Decanol
Decanol isomers differ in the position of the hydroxyl group. Key comparisons:
| Property | 1-Decanol | 2-Decanol | This compound |
|---|---|---|---|
| IUPAC Name | Decan-1-ol | Decan-2-ol | Decan-3-ol |
| CAS Number | 112-30-1 | 1120-06-5 | 1565-81-7 |
| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₂O | C₁₀H₂₂O |
| Boiling Point | ~230°C (at 1 atm) | ~210°C (at 1 atm) | 98–99°C (at 11 mmHg) |
| Hydroxyl Position | Terminal (C1) | Secondary (C2) | Secondary (C3) |
| Biological Activity | Low enzyme affinity | High enzyme activity | High enzyme activity |
| Applications | Surfactants, solvents | Industrial synthesis | Food flavoring, GC analysis |
Structural Impact :
- 1-Decanol: Terminal hydroxyl group increases hydrophilicity but reduces steric hindrance, making it more reactive in aqueous environments .
- 2-Decanol and this compound: Secondary alcohols exhibit higher enzymatic activity in biological systems. For example, alcohol dehydrogenases show strong activity toward 2- and this compound but negligible activity toward 4-decanol .
Biological Activity
3-Decanol, a straight-chain aliphatic alcohol with the chemical formula C₁₀H₂₂O, is notable for its diverse biological activities. This compound is a derivative of decane, characterized by an -OH group located on the third carbon atom. The biological properties of this compound have been explored in various studies, revealing its potential applications in antimicrobial activities, toxicity assessments, and its effects on microbial communication.
Chemical Structure and Properties
This compound can be represented structurally as follows:
This structure indicates that this compound is a medium-chain fatty alcohol, which influences its solubility and interaction with biological membranes.
Antimicrobial Activity
Numerous studies have documented the antimicrobial properties of long-chain fatty alcohols, including this compound. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. For instance:
- Bacterial Inhibition : A study demonstrated that long-chain alcohols, including 1-decanol and 1-dodecanol, exhibit significant antibacterial activity against Staphylococcus aureus and other pathogens. The mechanism of action is primarily through membrane disruption, leading to cell lysis and death .
- Fungal Activity : this compound has shown effectiveness against certain fungal species, although specific data on this compound's antifungal activity is limited compared to its antibacterial effects. The general trend suggests that longer-chain alcohols tend to have more pronounced antimicrobial properties.
Toxicological Studies
Toxicological assessments of this compound have been conducted to evaluate its safety profile. Key findings include:
- Acute Toxicity : In animal studies, the oral administration of this compound resulted in varying degrees of toxicity depending on the dose. A notable no-observed-adverse-effect level (NOAEL) was established at doses below 500 mg/kg body weight in rodent models .
- Sub-chronic Effects : Long-term exposure studies indicated potential impacts on body weight and organ weights, particularly affecting the liver and kidneys at higher doses. Changes in biochemical parameters were observed but were generally considered mild .
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
The biological activity of this compound can be attributed to its ability to disrupt cellular membranes. This disruption leads to increased permeability, allowing leakage of essential ions and cellular components, ultimately resulting in cell death. The length of the carbon chain plays a crucial role in determining the effectiveness of these compounds against various microorganisms.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-Decanol, and how do they influence its experimental applications?
- Methodological Answer : this compound (CAS 1565-81-7) has a molecular formula of C₁₀H₂₂O, a molar mass of 158.28 g/mol, and a density of 0.83 g/cm³. Its boiling point is 98–99°C at 11 mmHg, and it exhibits a refractive index of 1.4345 . These properties make it suitable for solvent applications in organic synthesis and as an internal standard in gas chromatography (GC) due to its volatility and stability. Researchers should validate purity using techniques like NMR or GC-MS, referencing its CAS-specific spectral libraries .
Q. How can this compound be synthesized, and what analytical methods confirm its structural integrity?
- Methodological Answer : A common synthesis route involves the catalytic hydrogenation of 3-decanone. Post-synthesis, structural confirmation requires infrared spectroscopy (IR) to identify the hydroxyl (-OH) stretch (~3300 cm⁻¹) and GC-MS for molecular ion verification (m/z 158). Nuclear magnetic resonance (NMR) is critical for confirming carbon chain arrangement: δ 0.8–1.6 ppm (CH₂ and CH₃ protons) and δ 3.5 ppm (OH-bearing carbon) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Protective equipment (gloves, goggles, lab coat) is mandatory to avoid skin/eye contact. Waste must be segregated and disposed via certified hazardous waste services. Storage should avoid incompatible materials (e.g., strong oxidizers) and ensure adequate ventilation. Spill management requires absorbent materials (e.g., vermiculite) and neutral pH disposal .
Advanced Research Questions
Q. How can this compound serve as an internal standard in GC analysis, and what validation steps ensure accuracy?
- Methodological Answer : In GC, this compound’s low polarity and distinct retention time minimize co-elution with analytes like phenolic compounds. To validate, prepare calibration curves using known concentrations of target analytes and this compound. Calculate response factors (e.g., peak area ratios) and assess linearity (R² ≥ 0.99). Inter-day precision (RSD < 5%) and recovery rates (90–110%) must be confirmed .
Q. How do discrepancies arise in quantifying this compound across different analytical methods (e.g., GC vs. HPLC), and how can they be resolved?
- Methodological Answer : GC may underestimate this compound in polar matrices due to derivatization inefficiency, whereas HPLC with a C18 column and UV detection (210 nm) offers better resolution for hydroxylated analogs. Method comparison studies using spiked samples can identify biases. Cross-validate with a certified reference material (CRM) or isotope-labeled internal standard (e.g., d₃-3-Decanol) to reconcile data .
Q. What experimental strategies mitigate matrix interference when detecting this compound in complex biological or environmental samples?
- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges effectively isolates this compound from aqueous matrices. For lipid-rich samples (e.g., blood), liquid-liquid extraction using hexane:ethyl acetate (3:1) improves recovery. Post-extraction, derivatization with BSTFA enhances GC sensitivity by reducing polarity. Matrix-matched calibration corrects for signal suppression/enhancement in MS detection .
Q. How can contradictory results in this compound’s stability studies be analyzed, and what factors dominate degradation pathways?
- Methodological Answer : Contradictions may arise from varying storage conditions (e.g., light exposure, oxygen levels). Accelerated stability studies under ICH guidelines (40°C/75% RH) can model degradation kinetics. Primary degradation products (e.g., decanal via oxidation) are identifiable via LC-QTOF-MS. Principal component analysis (PCA) of degradation profiles isolates critical factors (e.g., pH, temperature) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
